

Spectroscopic data (NMR, FT-IR) for Bis(cyanopropyl)dichlorosilane characterization.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis(cyanopropyl)dichlorosilane

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Technical Guide: Spectroscopic Characterization of Bis(cyanopropyl)dichlorosilane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed experimental spectroscopic data (NMR, FT-IR) for **Bis(cyanopropyl)dichlorosilane** is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics and experimental protocols based on established principles of organosilane chemistry. For illustrative purposes, representative data from a closely related analogue, (3-Cyanopropyl)methyldichlorosilane, is presented where specific data for the target compound is unavailable.

Introduction

Bis(cyanopropyl)dichlorosilane, with the chemical formula C₈H₁₂Cl₂N₂Si, is a bifunctional organosilane compound. Its structure, featuring two cyanopropyl groups and two reactive chlorine atoms attached to a central silicon atom, makes it a valuable precursor in the synthesis of specialized silicones and as a surface modifying agent. The cyano groups offer sites for further chemical modification, while the dichlorosilane moiety allows for hydrolysis and condensation reactions to form polysiloxane networks.

Accurate characterization of this compound is critical for its application in research and development. This technical guide outlines the expected spectroscopic data from Nuclear



Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of **Bis(cyanopropyl)dichlorosilane** is key to interpreting its spectroscopic data. The molecule possesses a central silicon atom bonded to two chlorine atoms and two 3-cyanopropyl chains.

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups in the propyl chain.

Expected ¹³C NMR Signals: The carbon NMR spectrum should display four signals: three for the propyl chain carbons and one for the nitrile carbon.

Expected FT-IR Absorptions: The infrared spectrum will be characterized by the stretching vibration of the nitrile group (C≡N) and various vibrations associated with the alkyl chain and the Si-Cl bonds.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following tables present representative NMR data for the analogous compound (3-Cyanopropyl)methyldichlorosilane, as specific experimental data for **Bis(cyanopropyl)dichlorosilane** is not readily available.

Table 1: Representative ¹H NMR Data for an Analogous Cyanopropyl-substituted Dichlorosilane

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.5	Triplet	4H	α-CH₂ (next to C≡N)
~1.9	Multiplet	4H	β-CH ₂
~1.1	Multiplet	4H	y-CH₂ (next to Si)



Table 2: Representative ¹³C NMR Data for an Analogous Cyanopropyl-substituted Dichlorosilane

Chemical Shift (ppm)	Assignment
~119	C≡N
~20	α-CH ₂
~18	β-CH ₂
~15	y-CH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Vibrational Bands for Bis(cyanopropyl)dichlorosilane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (asymmetric)
~2870	Medium	C-H stretch (symmetric)
~2245	Strong	C≡N stretch (nitrile)
~1460	Medium	-CH ₂ - bend (scissoring)
~800	Strong	Si-Cl stretch
~550	Strong	Si-Cl stretch

Experimental Protocols Hypothetical Synthesis of Bis(cyanopropyl)dichlorosilane

This protocol describes a plausible method for the synthesis of **Bis(cyanopropyl)dichlorosilane** via hydrosilylation.

Materials:



- Dichlorosilane (H₂SiCl₂)
- Allyl cyanide (CH₂=CHCH₂CN)
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Anhydrous toluene
- Inert gas (Argon or Nitrogen)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a solution of dichlorosilane in anhydrous toluene.
- A small amount of Karstedt's catalyst is added to the flask.
- Allyl cyanide is dissolved in anhydrous toluene and placed in the addition funnel.
- The allyl cyanide solution is added dropwise to the stirred solution of dichlorosilane at room temperature.
- After the addition is complete, the reaction mixture is gently heated to 60-70 °C for several hours to ensure the completion of the reaction.
- The reaction progress is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (~2200 cm⁻¹) from dichlorosilane.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield
 Bis(cyanopropyl)dichlorosilane as a colorless liquid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:



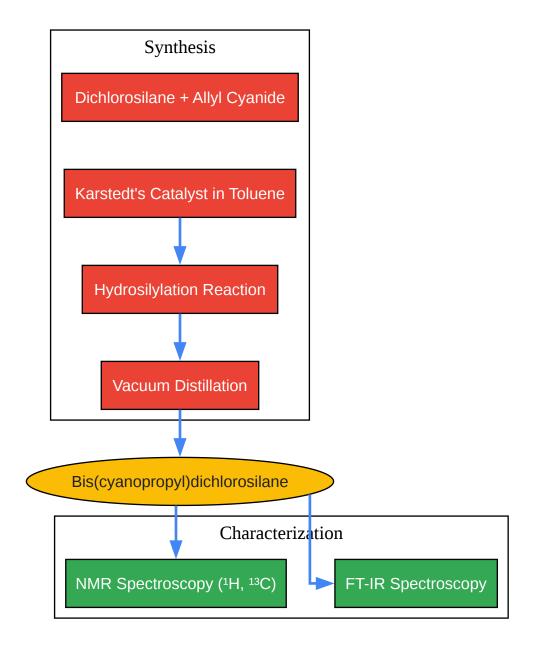
- A sample of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃)
 in an NMR tube.
- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy:

- A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
- The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualizations

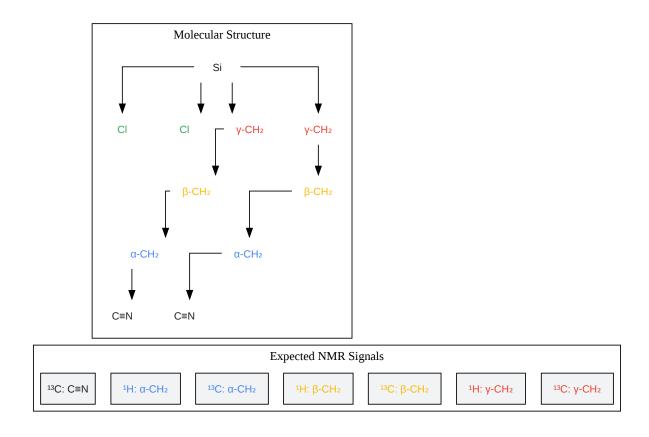




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Caption: Experimental workflow for the synthesis and characterization of **Bis(cyanopropyl)dichlorosilane**.





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